N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide
Description
N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group and a pyrrolidine ring with a hydroxyethyl group
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O2/c1-13(23)14-8-10-22(11-14)18(24)20-15-5-4-9-21(12-15)17-7-3-2-6-16(17)19/h2-3,6-7,13-15,23H,4-5,8-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPALALAJAMAWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(=O)NC2CCCN(C2)C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine precursors. The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and cyclization. The fluorophenyl group is introduced via electrophilic aromatic substitution. The pyrrolidine ring is then constructed through a similar series of reactions, with the hydroxyethyl group being added via nucleophilic addition.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic aromatic substitution can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted aromatic compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study the function of various biological systems.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance binding affinity to these targets, while the piperidine and pyrrolidine rings can modulate the compound’s overall pharmacokinetic properties. The hydroxyethyl group can also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-fluorophenyl)piperidin-3-yl]-N,5-dimethyl-1H-pyrazole-3-carboxamide
- 4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
Uniqueness
N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl group and a hydroxyethyl group allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
